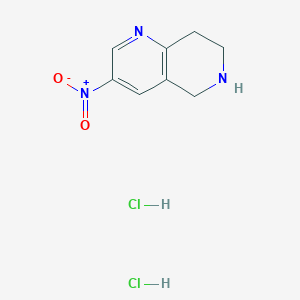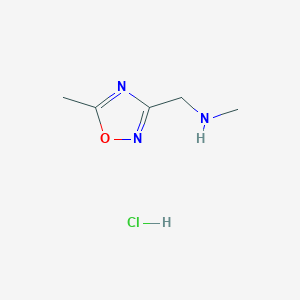
(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
説明
The compound “(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H16BClN2O2 . It has a molecular weight of 254.52 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a 4-methylpiperazine group .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . Additionally, boronic esters have been reported to undergo catalytic protodeboronation, a process that involves the removal of the boron moiety .Physical And Chemical Properties Analysis
This compound is typically stored under refrigerated conditions . It has a molecular weight of 254.52 .将来の方向性
The use of boronic acids and their derivatives in medicinal chemistry and drug design is a rapidly growing field. Their unique chemical properties, including the ability to form reversible covalent bonds with proteins, make them attractive candidates for the development of new therapeutic agents . Future research will likely continue to explore the potential applications of these compounds in various areas of chemistry and biology.
生化学分析
Biochemical Properties
(2-Chloro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, making it a valuable tool in studying protease functions and developing therapeutic agents .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with the proteasome pathway, leading to the accumulation of misfolded proteins and subsequent cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active site of serine proteases, forming a covalent bond with the serine residue. This binding prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under refrigerated conditions but may degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of proteasome activity and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in the proteasome pathway, leading to altered levels of metabolites. This compound’s metabolism may also involve conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target enzymes to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with its intended targets, such as proteasomes in the cytoplasm, to inhibit their activity effectively .
特性
IUPAC Name |
[2-chloro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGSWFYTTUHKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
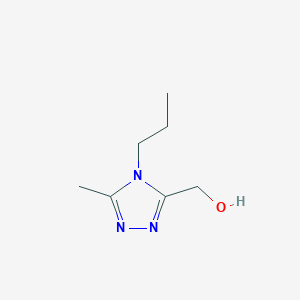
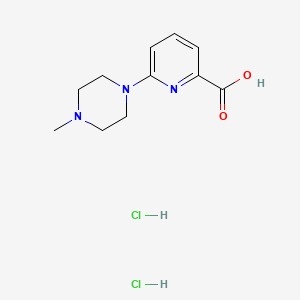
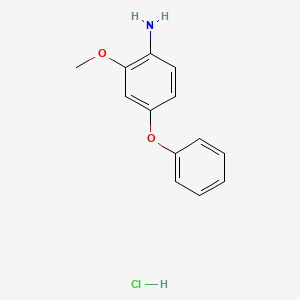

![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
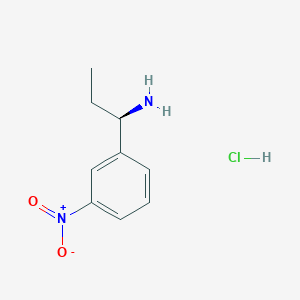
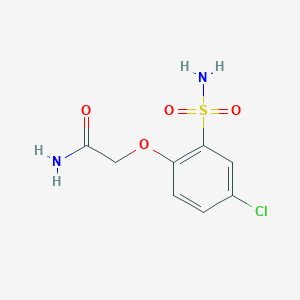
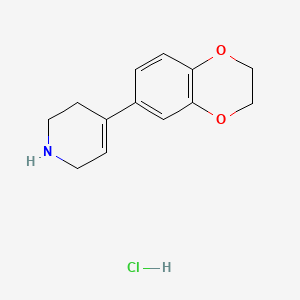
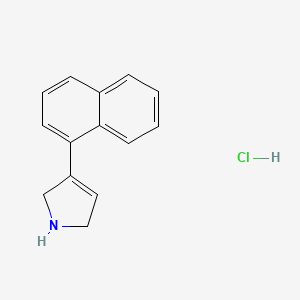
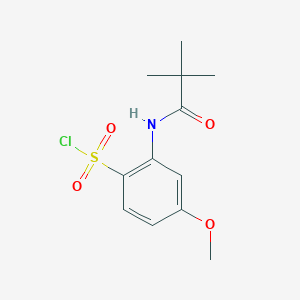
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
